molecular formula C8H4Cl3N3 B13486437 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole

Cat. No.: B13486437
M. Wt: 248.5 g/mol
InChI Key: XMLRHQXWULLTNS-UHFFFAOYSA-N
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Description

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl chloroacetate, followed by cyclization with sodium azide. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of 4-chloro-5-(2,4-dichlorophenyl)-1,2,3-triazoline.

    Substitution: Formation of azido derivatives when reacted with sodium azide.

Scientific Research Applications

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(2,4-dichlorophenyl)-1H-1,2,3-triazole
  • 5-chloro-4-(2,4-dichlorophenyl)-2H-1,2,3-triazole
  • 3-chloro-5-(2,4-dichlorophenyl)-1H-1,2,3-triazole

Uniqueness

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at specific positions can enhance its stability and make it more effective in certain applications compared to its analogs .

Biological Activity

4-Chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and case studies.

Synthesis of this compound

The synthesis typically involves the reaction of appropriate aryl aldehydes with azides in a controlled environment to yield the desired triazole structure. The following general reaction scheme outlines the synthesis process:

  • Preparation of Aryl Azides : Aryl aldehydes react with sodium azide under acidic conditions.
  • Cyclization : The aryl azides undergo cyclization to form the triazole ring.

The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties across various cancer cell lines. The compound was evaluated against a panel of 60 human cancer cell lines, showing significant cytotoxicity with GI50 values often below 10 nM. Notably:

  • Mechanism of Action : The compound's mechanism involves binding to tubulin at the colchicine site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Study : In one study, compounds structurally similar to this compound were shown to inhibit cell proliferation in gliosarcoma cells with an LD50 of approximately 7.5 nM .

Anti-inflammatory Activity

In addition to its anticancer properties, this triazole derivative has shown promising anti-inflammatory effects:

  • Cytokine Modulation : Studies indicated that this compound could significantly decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). For instance:
    • At a concentration of 50 µg/mL, it reduced TNF-α levels by approximately 44–60% .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Activity Cell Line / Model Effect Concentration (nM/µg/mL) Reference
AnticancerVarious human cancer cell linesGI50 < 10<10
CytotoxicityGliosarcoma cellsLD50 = 7.57.5
Anti-inflammatoryPBMCsTNF-α reduction50

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key cellular pathways:

  • Cell Cycle Arrest : By binding to tubulin and preventing microtubule polymerization.
  • Cytokine Inhibition : Suppression of TNF-α and IL-6 production indicates a potential pathway for reducing inflammation.

Properties

Molecular Formula

C8H4Cl3N3

Molecular Weight

248.5 g/mol

IUPAC Name

4-chloro-5-(2,4-dichlorophenyl)-2H-triazole

InChI

InChI=1S/C8H4Cl3N3/c9-4-1-2-5(6(10)3-4)7-8(11)13-14-12-7/h1-3H,(H,12,13,14)

InChI Key

XMLRHQXWULLTNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNN=C2Cl

Origin of Product

United States

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